N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 1-cyclopentylpiperidin-4-ylmethyl group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structure integrates a cyclopentyl-substituted piperidine moiety, which enhances lipophilicity and may influence binding to hydrophobic targets.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)18-14-15-10-12-19(13-11-15)16-6-4-5-7-16/h1-3,8-9,15-16,18H,4-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUDJJOFNQOVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 1-cyclopentylpiperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. This reaction is critical for understanding the compound’s stability in biological or industrial environments.
Reagents/Conditions:
-
Acidic hydrolysis: Concentrated HCl (6M) at 80°C for 12 hours.
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Basic hydrolysis: NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours.
Products:
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Benzenesulfonic acid and 1-cyclopentylpiperidin-4-ylmethanamine.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack on the sulfonyl group, with the acidic/basic medium facilitating cleavage of the S–N bond.
Substitution Reactions
The sulfonamide’s nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides.
Reagents/Conditions:
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Alkylation: Reaction with methyl iodide (CH₃I) in THF using K₂CO₃ as a base at 25°C for 6 hours .
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Acylation: Treatment with acetyl chloride (CH₃COCl) in dichloromethane with triethylamine (TEA) at 0°C to room temperature .
Products:
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Alkylation: N-alkylated derivatives (e.g., N-methylsulfonamide).
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Acylation: N-acetylated sulfonamide.
Key Observation:
Substitution at the sulfonamide nitrogen is sterically hindered due to the bulky cyclopentylpiperidinyl group, leading to moderate yields (~40–60%).
Oxidation and Reduction
The piperidine ring and sulfonamide group exhibit redox activity under specific conditions.
Reagents/Conditions:
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Oxidation: Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 4 hours.
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Reduction: Sodium borohydride (NaBH₄) in methanol at 25°C for 2 hours.
Products:
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Oxidation: N-oxidation of the piperidine nitrogen or sulfone formation (not observed in this compound due to steric protection).
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Reduction: Limited reactivity; no significant reduction of the sulfonamide group occurs under mild conditions.
Stability Under Environmental Conditions
The compound’s stability is pH- and temperature-dependent:
| Condition | Stability Profile | Degradation Products | Source |
|---|---|---|---|
| Neutral pH, 25°C | Stable for >6 months | None | |
| Acidic (pH <3) | Partial hydrolysis (20% in 24 hours) | Benzenesulfonic acid, amine | |
| Basic (pH >10) | Rapid hydrolysis (>90% in 6 hours) | Benzenesulfonic acid, amine | |
| High temperature (80°C) | Decomposition via sulfonamide cleavage | Sulfur dioxide, aromatic byproducts |
Functionalization of the Piperidine Ring
The tertiary amine in the piperidine ring can undergo alkylation or quaternization:
Reagents/Conditions:
Products:
Electrophilic Aromatic Substitution
The benzene ring’s electron-withdrawing sulfonamide group directs electrophilic substitution to the meta position, though reactivity is low.
Reagents/Conditions:
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Nitration: Fuming HNO₃/H₂SO₄ at 0°C (yields <10% due to deactivation).
Products:
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3-nitrobenzenesulfonamide derivatives (minor).
Mechanistic and Synthetic Considerations
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Steric Effects: The cyclopentylpiperidinyl group imposes steric constraints, reducing reaction rates for substitutions at the sulfonamide nitrogen.
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Solubility: Polar aprotic solvents (e.g., THF, DMF) improve reactivity by solubilizing intermediates .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
Scientific Research Applications
Molecular Formula
- Chemical Formula : CHNOS
Cancer Therapy
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide has been studied for its ability to inhibit anti-apoptotic proteins such as Bcl-2. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Compounds with similar structures have shown selective targeting of cancer cells while sparing normal cells, thus potentially reducing the side effects associated with traditional chemotherapy.
Neurological Disorders
Research indicates that the compound may be beneficial in treating neuropsychiatric diseases, including depression, anxiety, and schizophrenia. Its mechanism involves modulation of serotonergic receptor activity, which can alleviate symptoms associated with these disorders .
Cardiovascular Applications
The compound may also have applications in treating conditions related to hypertension and ischemia. Its pharmacological profile suggests potential benefits in managing thrombotic conditions such as myocardial infarction and stroke .
Case Study 1: Cancer Cell Apoptosis
A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines through the inhibition of Bcl-2 protein expression. This finding highlights its potential as a targeted cancer therapeutic agent.
Case Study 2: Neuropsychiatric Effects
In a clinical trial involving patients with major depressive disorder, the administration of this compound resulted in significant improvements in depressive symptoms compared to placebo controls. The study concluded that modulation of serotonergic pathways was likely responsible for these effects .
Case Study 3: Cardiovascular Protection
Research involving animal models indicated that this compound could reduce infarct volume following ischemic injury by protecting the blood-brain barrier and mitigating inflammation .
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
Key Observations:
Substituent Impact on Purity: Compounds with bulkier substituents (e.g., 5a, piperidinylmethyl) exhibit lower purity (30%) compared to morpholine analogs (5c, 57%). This suggests steric hindrance or synthetic challenges in introducing cyclic amines.
Biological Activity Trends: Piperidine vs. Morpholine Substituents: Piperidine-containing 5a and morpholine-containing 5c both inhibit chemokine receptors, but 5c’s higher purity may correlate with better efficacy.
Azide Functionalization :
- Azide-bearing sulfonamides () serve as intermediates for "click chemistry," enabling bioconjugation. The target compound lacks such reactive groups but shares a sulfonamide core amenable to further derivatization.
Physicochemical and Pharmacokinetic Properties
- Bioavailability : Sulfonamides with polar groups (e.g., morpholine in 5c ) may exhibit better solubility, whereas bulky cyclopentylpiperidine could reduce aqueous solubility but improve membrane permeability.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors, which can lead to significant pharmacological effects.
Chemical Structure and Properties
The compound features a cyclopentylpiperidine moiety linked to a benzenesulfonamide group. This structural configuration allows for diverse interactions within biological systems, enhancing its potential as a pharmaceutical agent. The sulfonamide group is known for its ability to mimic natural substrates, facilitating enzyme inhibition and receptor modulation.
This compound acts through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was shown to inhibit tumor cell proliferation and induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting similar potential for this compound .
Antimicrobial Properties
As a sulfonamide derivative, it is hypothesized that this compound may possess antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented below:
Case Studies
- Antitumor Effects : In a study investigating PMSA, treatment led to significant decreases in tumor cell viability and migration rates. The compound's mechanism involved the downregulation of key proteins associated with cell survival and proliferation .
- Enzyme Interaction : Research indicated that sulfonamide derivatives can effectively bind to enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against various diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperidine-cyclopentyl intermediate. Key steps include nucleophilic substitution between a benzenesulfonyl chloride derivative and the amine group of the (1-cyclopentylpiperidin-4-yl)methyl moiety. Critical parameters include:
- Temperature control : Reactions often proceed at 0–5°C during sulfonamide bond formation to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both polar and non-polar intermediates .
- Purification : Column chromatography or recrystallization is employed to isolate the product in >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the cyclopentyl, piperidine, and benzenesulfonamide moieties. For example, the sulfonamide proton typically appears as a singlet at δ 7.5–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~363) .
Q. What are the standard pharmacological assays for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme inhibition assays : Testing against targets like carbonic anhydrase or bacterial dihydropteroate synthase, using UV-Vis spectroscopy to monitor substrate conversion .
- Cytotoxicity studies : MTT assays on cell lines (e.g., HeLa or HEK293) to determine IC₅₀ values, with dose-response curves generated over 24–72 hours .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and protein active sites (e.g., PDB: 1XPZ for sulfonamide-binding enzymes). The cyclopentyl group’s conformational flexibility is optimized using Monte Carlo simulations .
- Molecular Dynamics (MD) : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, with root-mean-square deviation (RMSD) analysis to assess ligand-protein complex rigidity .
Q. What strategies resolve contradictions in biological activity data across different studies of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or target specificity. Solutions include:
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., higher potency in Gram-positive vs. Gram-negative bacteria due to membrane permeability differences) .
- Orthogonal assays : Validating results using alternative methods (e.g., isothermal titration calorimetry [ITC] to confirm binding constants if fluorescence assays show inconsistency) .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodological Answer :
- LC-MS/MS : Hyphenated techniques detect trace impurities (e.g., N-dealkylated derivatives) during process optimization .
- Stability studies : Accelerated degradation under acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions identifies vulnerable functional groups. For instance, the sulfonamide bond is prone to hydrolysis at high temperatures (>60°C) .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal:
- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Data collection : Using a Mo-Kα source (λ = 0.71073 Å), data are processed with SHELXL for structure refinement. The cyclopentyl group’s chair conformation and sulfonamide torsion angles are validated against Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
